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Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110 Get Quote

Executive Summary
This Application Note details the protocol for synthesizing 6-methyl-2H-chromene (6-methyl-

2H-1-benzopyran), a critical pharmacophore found in photochromic materials and bioactive

alkaloids. The method utilizes the Schweizer Reaction, employing vinyltriphenylphosphonium

bromide to achieve a reliable, high-yield annulation. Unlike metal-catalyzed cyclizations that

often require expensive catalysts or harsh acidic conditions, this organophosphorus-mediated

route offers superior regiocontrol and mild conditions suitable for functionalized substrates.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Retrosynthesis
The Target: 6-Methyl-2H-Chromene
The 2H-chromene scaffold is a privileged structure in drug discovery, serving as a precursor to

coumarins and a core motif in anti-hypertensive and anti-cancer agents. The 6-methyl analog

specifically increases lipophilicity, often enhancing bioavailability compared to the unsubstituted

parent heterocycle.

Retrosynthetic Logic
The synthesis relies on a disconnection at the O-C2 and C3-C4 bonds. The Schweizer reaction

effectively inserts a two-carbon vinyl fragment into the salicylaldehyde framework.
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Figure 1: Retrosynthetic analysis showing the convergence of the salicylaldehyde derivative

and the vinylphosphonium salt.

Primary Protocol: Schweizer Annulation
This protocol utilizes Sodium Hydride (NaH) as the base to generate the phenoxide in situ,

which then undergoes a Michael addition/Wittig olefination cascade.

Reagents & Materials Table
Reagent MW ( g/mol ) Equiv.[1][2][3] Role

Critical
Attribute

2-Hydroxy-5-

methylbenzaldeh

yde

136.15 1.0 Substrate Dry, free of acid

Vinyltriphenylpho

sphonium

bromide

369.24 1.1 Vinyl Source
Hygroscopic; dry

before use

Sodium Hydride

(60% in oil)
24.00 2.2 Base

Wash with

hexanes if oil

interferes

DMF (N,N-

Dimethylformami

de)

73.09 Solvent Solvent
Anhydrous

(Critical)

Diethyl Ether /

Ethyl Acetate
- - Extraction HPLC Grade
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Step-by-Step Procedure
Phase 1: Phenoxide Formation

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar

and a nitrogen inlet.

Base Preparation: Add NaH (2.2 equiv) to the flask.

Note: If using 60% dispersion, you may wash with dry hexanes (3 x 10 mL) under nitrogen

to remove mineral oil, though this is optional for this specific reaction.

Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate).

Cool to 0°C in an ice bath.

Substrate Addition: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) in a minimal

amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange

(phenoxide formation).

Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Phase 2: The Schweizer Cascade
Reagent Addition: Add vinyltriphenylphosphonium bromide (1.1 equiv) in one portion (solid)

or as a solution in DMF.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then,

heat the reaction mixture to 60–80°C for 4–6 hours.

Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot (Rf ~0.6) should

disappear, and a new non-polar spot (fluorescent under UV) should appear.

Mechanism Check: The reaction proceeds via Michael addition of the phenoxide to the vinyl

salt, forming an ylide, followed by an intramolecular Wittig reaction.

Phase 3: Workup & Purification
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Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous

NH₄Cl solution (exothermic).

Extraction: Dilute with water and extract with Diethyl Ether (3 x 50 mL).

Why Ether? It separates well from DMF/Water mixtures.

Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove

residual DMF.

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude residue will contain triphenylphosphine oxide (TPPO) as a byproduct.

Method: Flash Column Chromatography on Silica Gel.

Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.

Note: 2H-Chromenes are relatively non-polar. TPPO is very polar and will remain on the

column or elute much later.

Mechanistic Insight
Understanding the cascade is vital for troubleshooting. If the reaction stalls, it is often at the

ylide formation step (Step 2 in the diagram below).

1. Deprotonation
(Phenoxide Formation)
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to Vinylphosphonium
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(Phosphorane)

Proton Transfer 4. Intramolecular
Wittig Cyclization

Ring Closure 6-Methyl-2H-Chromene
+ Ph3P=O

Elimination
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Figure 2: Mechanistic pathway of the Schweizer reaction. The phenoxide attacks the vinyl tail,

generating a phosphorus ylide that captures the aldehyde.

Characterization & Validation
Confirm the structure using the following spectroscopic markers.
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NMR Spectroscopy (Expected Data)
¹H NMR (400 MHz, CDCl₃):

δ 6.80 – 7.00 (m, 3H): Aromatic protons (H5, H7, H8). Look for the specific pattern of a

1,2,4-trisubstituted benzene.

δ 6.35 (dt, J = 10.0, 1.5 Hz, 1H): Vinyl proton at C4.

δ 5.75 (dt, J = 10.0, 3.5 Hz, 1H): Vinyl proton at C3.

δ 4.80 (dd, J = 3.5, 1.5 Hz, 2H): Methylene protons at C2 (O-CH₂-CH=). This is the

diagnostic signal for 2H-chromene.

δ 2.25 (s, 3H): Methyl group at C6.

¹³C NMR (100 MHz, CDCl₃):

δ ~65.0: C2 (Methylene carbon).

δ ~120-130: Aromatic and vinylic carbons.

δ ~20.5: Methyl carbon.

Mass Spectrometry
HRMS (ESI+): Calculated for C₁₀H₁₀O [M+H]⁺: 147.0804.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield
Moisture in DMF or

degradation of NaH.

Distill DMF over CaH₂ or use

molecular sieves. Use fresh

NaH.

Aldehyde Recovery Incomplete Michael addition.

Increase temperature to 80°C;

ensure vinyl salt is dry

(vacuum oven).

Byproducts Polymerization of vinyl salt.

Add the vinyl salt slowly;

ensure inert atmosphere

(N₂/Ar).

Separation Issues Co-elution with TPPO.

Triturate the crude solid with

cold hexanes before column;

TPPO is insoluble in hexanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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